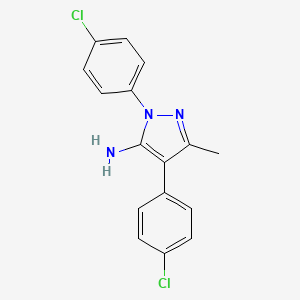

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (1,4-BPCMA) is an organic compound belonging to the class of pyrazolamines. It is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring composed of three nitrogen atoms and two carbon atoms. 1,4-BPCMA is a colorless crystalline solid with a molecular weight of 303.9 g/mol. It has been used for various scientific and medical applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It has also been used as a model compound in the study of the structure and properties of pyrazolamines.

Scientific Research Applications

Fluorescent Sensors Development

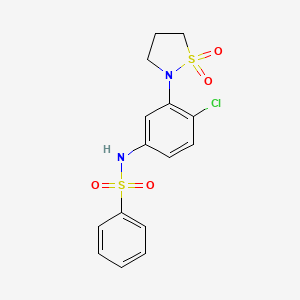

A study introduced a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating its potential as a sensor for the fluorescence detection of small inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc in highly polar solvents. The mechanism involves electron transfer from the electron-donative part (amine) to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation with inorganic cations, leading to significant fluorescence changes (Mac et al., 2010).

Corrosion Inhibition

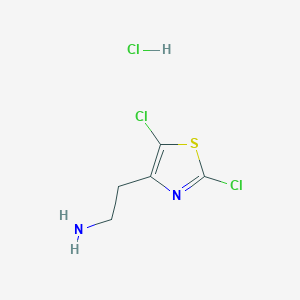

Research on thiazole and thiadiazole derivatives, including those structurally related to 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, has shown effectiveness in corrosion inhibition of iron. Theoretical studies using density functional theory (DFT) and molecular dynamics simulations provided insights into the inhibition mechanisms, revealing that these compounds form strong interactions with the metal surface, significantly reducing corrosion (Kaya et al., 2016).

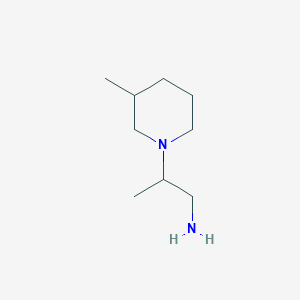

Synthesis of Flexible Ligands

A facile synthesis method for producing flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes, was developed using a superbasic medium. This approach facilitates the creation of bis(pyrazol-1-yl)alkanes and related compounds, which are valuable in various chemical syntheses and applications (Potapov et al., 2007).

Catalysis

Studies have shown the effectiveness of cationic iridium(I) complexes, including those with bis(pyrazol-1-yl)methane ligands, in catalyzing hydroamination and hydrosilation reactions. Such catalytic processes are crucial in the synthesis of organic compounds, demonstrating the potential of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine related structures in facilitating efficient and selective chemical transformations (Field et al., 2003).

properties

IUPAC Name |

2,4-bis(4-chlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c1-10-15(11-2-4-12(17)5-3-11)16(19)21(20-10)14-8-6-13(18)7-9-14/h2-9H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGUQMLNTPAGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)

![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)

![(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B2648798.png)

![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)

![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)

![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)

![2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid](/img/structure/B2648807.png)

![5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2648808.png)